Core Identification and Physicochemical Properties
Core Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Bromo-6-chloro-2-fluorobenzaldehyde. Its purpose is to provide not just procedural data, but also the underlying scientific rationale for its synthesis, handling, and application, ensuring both safety and experimental success.
3-Bromo-6-chloro-2-fluorobenzaldehyde is a tri-halogenated aromatic aldehyde, a class of compounds highly valued in modern organic synthesis for their versatility as chemical building blocks.[1][2] The specific arrangement of bromo, chloro, and fluoro substituents on the benzaldehyde core creates a unique electronic and steric profile, making it a strategic intermediate for constructing complex molecules with tailored properties, particularly in the pharmaceutical and material science sectors.[3]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrClFO | [1][4][5][7][9] |
| Molecular Weight | 237.46 g/mol | [1] |
| Boiling Point | 253 °C | [1][5] |
| Flash Point | 107 °C | [1][5] |
| Density | 1.779 g/cm³ | [1][5] |
| IUPAC Name | 3-bromo-6-chloro-2-fluorobenzaldehyde | [3] |
| Appearance | Data not consistently available (often a solid) | |
| Storage Temperature | Room temperature, inert atmosphere, dark place | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of polysubstituted benzaldehydes like this one requires precise control over regioselectivity. While multiple routes are conceivable, a common and logical approach involves the selective halogenation of a less substituted precursor. The following protocol is a representative method based on established organic chemistry principles for such transformations.[2]
Conceptual Workflow: Synthesis via Directed Halogenation
The synthesis logically starts from a readily available fluorinated benzaldehyde. The fluorine atom at position 2 and the aldehyde group can direct subsequent halogenation steps.
Caption: Conceptual workflow for the synthesis of 3-Bromo-6-chloro-2-fluorobenzaldehyde.
Detailed Laboratory Protocol
This protocol is illustrative. Researchers must adapt it based on laboratory conditions and scale, always preceded by a thorough risk assessment.
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Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), dissolve 1 equivalent of 6-chloro-2-fluorobenzaldehyde in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). Cool the flask to 0-5 °C using an ice bath. Causality: An inert solvent is critical to prevent side reactions, and low temperature helps control the exothermicity of the halogenation reaction.
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Catalyst Addition: Add a catalytic amount (0.05 eq.) of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃), to the stirred solution. Causality: The Lewis acid polarizes the bromine molecule, making it a more potent electrophile for aromatic substitution.
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Bromination: From the dropping funnel, add a solution of 1.05 equivalents of bromine (Br₂) dissolved in the same inert solvent dropwise over 1-2 hours. Maintain the temperature below 10 °C throughout the addition. Causality: Slow, controlled addition is essential to manage the reaction rate, prevent over-bromination, and ensure safety.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification & Characterization: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Bromo-6-chloro-2-fluorobenzaldehyde. Confirm the structure and purity using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.[3]
Chemical Reactivity and Synthetic Applications
The utility of 3-Bromo-6-chloro-2-fluorobenzaldehyde stems from its multiple reactive sites, which can be addressed with high selectivity. It serves as a versatile hub for generating a diverse array of more complex molecules.[3]
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Aldehyde Group Transformations: The aldehyde functional group is a primary site for reactions. It can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄), or reduced to a primary alcohol with hydride reagents such as sodium borohydride (NaBH₄).[3] It can also undergo condensation reactions with amines to form Schiff bases, a key step in the synthesis of many bioactive molecules.[2]
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Aromatic Ring Functionalization: The halogen substituents are not merely passive groups; they are handles for further modification. The bromine atom, in particular, is an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to building the complex scaffolds required in drug discovery.
Caption: Synthetic utility of 3-Bromo-6-chloro-2-fluorobenzaldehyde as a core scaffold.
This compound is a key intermediate in the synthesis of biologically active molecules for new drug development.[1] Its unique halogenated structure facilitates the creation of compounds with specific therapeutic properties.[1] In the field of material science, it is used to synthesize novel chromophores for developing nonlinear optical (NLO) materials.[3]
Safety, Handling, and Storage Protocols
Due to its reactive nature and irritant properties, strict adherence to safety protocols is mandatory when handling 3-Bromo-6-chloro-2-fluorobenzaldehyde.
GHS Hazard Classification
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Signal Word: Warning[10]
-
Hazard Statements:
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and clothing to prevent skin contact.[10][11]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[10]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust or fumes.[12] Do not eat, drink, or smoke when handling.[12] Wash hands thoroughly with soap and water after handling.[12] Contaminated work clothes should be laundered separately before reuse.[12]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[10][12] Keep away from incompatible materials and foodstuffs.[12] It is recommended to store in a dark place under an inert atmosphere.[1]
First Aid Measures
-
If in Eyes: Immediately rinse cautiously with fresh running water for several minutes, holding eyelids open.[10][12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
-
If on Skin: Immediately flush skin and hair with running water and soap, if available.[12] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[10]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[10] If you feel unwell, seek medical help.[10]
-
If Swallowed: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.[12]
References
-
Cas 886615-30-1, 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | lookchem. [Link]
-
3-bromo-6-chloro-2-fluorobenzaldehyde (C7H3BrClFO) - PubChemLite. [Link]
-
3-Bromo-6-chloro-2-fluorobenzaldehyde - AOBChem USA. [Link]
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- 8. 886615-30-1|3-Bromo-6-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 9. PubChemLite - 3-bromo-6-chloro-2-fluorobenzaldehyde (C7H3BrClFO) [pubchemlite.lcsb.uni.lu]
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